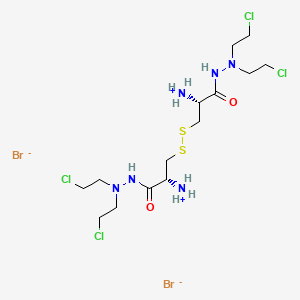
Cydrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cydrin, also known by its chemical name 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone , is a compound with a wide range of applications in life science research. It is primarily used for its bioactivity in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cydrin involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions to form the intermediate 2-(2-chlorophenyl)-2-(methylamino)acetonitrile . This intermediate is then subjected to a cyclization reaction using sodium hydroxide to yield this compound. The reaction conditions typically involve maintaining a temperature of around 80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Cydrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like or to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can be achieved using or , leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Sodium hydroxide in aqueous solution at 50°C.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary amines.
Substitution: Hydroxylated or alkoxylated derivatives.
科学的研究の応用
Cydrin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
Cydrin exerts its effects by interacting with specific molecular targets, primarily N-methyl-D-aspartate (NMDA) receptors in the brain. It acts as an antagonist, blocking the action of glutamate at these receptors, which leads to a decrease in neuronal excitability. This mechanism is crucial for its potential therapeutic effects in treating conditions such as depression and chronic pain .
類似化合物との比較
Similar Compounds
Ketamine: Another NMDA receptor antagonist with similar therapeutic applications.
Phencyclidine: Shares a similar mechanism of action but has a higher potential for abuse.
Methoxetamine: A structural analog of ketamine with similar pharmacological effects.
Uniqueness
Cydrin is unique due to its specific chemical structure, which allows for selective interaction with NMDA receptors. Unlike ketamine and phencyclidine, this compound has a lower potential for abuse and a more favorable safety profile, making it a promising candidate for therapeutic use .
特性
CAS番号 |
53317-25-2 |
|---|---|
分子式 |
C14H29BrCl4N6O2S2 |
分子量 |
599.3 g/mol |
IUPAC名 |
(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;hydrobromide |
InChI |
InChI=1S/C14H28Cl4N6O2S2.BrH/c15-1-5-23(6-2-16)21-13(25)11(19)9-27-28-10-12(20)14(26)22-24(7-3-17)8-4-18;/h11-12H,1-10,19-20H2,(H,21,25)(H,22,26);1H/t11-,12-;/m0./s1 |
InChIキー |
UVERWXGUYGBHJQ-FXMYHANSSA-N |
SMILES |
C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)[NH3+])[NH3+].[Br-].[Br-] |
異性体SMILES |
C(CCl)N(CCCl)NC(=O)[C@H](CSSC[C@@H](C(=O)NN(CCCl)CCCl)N)N.Br |
正規SMILES |
C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)N)N.Br |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
cydrin L-cystine-bis-(N,N-beta-chloroethyl)hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















